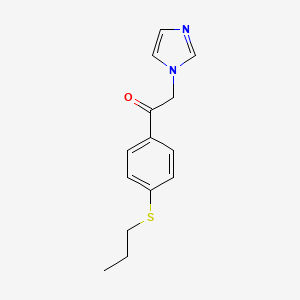

2-(1-Imidazolyl)-4'-(propylthio)acetophenone

Description

Properties

CAS No. |

73932-13-5 |

|---|---|

Molecular Formula |

C14H16N2OS |

Molecular Weight |

260.36 g/mol |

IUPAC Name |

2-imidazol-1-yl-1-(4-propylsulfanylphenyl)ethanone |

InChI |

InChI=1S/C14H16N2OS/c1-2-9-18-13-5-3-12(4-6-13)14(17)10-16-8-7-15-11-16/h3-8,11H,2,9-10H2,1H3 |

InChI Key |

BZMZMIMVNYUOIC-UHFFFAOYSA-N |

Canonical SMILES |

CCCSC1=CC=C(C=C1)C(=O)CN2C=CN=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-imidazol-1-yl-1-(4-propylsulfanylphenyl)ethanone typically involves the reaction of imidazole with 4-propylsulfanylbenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to a specific temperature to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Substitution Reactions

The compound’s imidazole ring and propylthio group are key reactive sites. Substitution reactions often involve nucleophilic or electrophilic attacks:

-

Imidazole Ring: The N-atoms in the imidazole ring facilitate electrophilic substitution. For example, alkylation with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃, acetonitrile) can yield quaternary imidazolium salts .

-

Propylthio Group: The sulfur atom in the propylthio (-SPr) group undergoes nucleophilic substitution. Reactions with alkyl halides or oxidizing agents can modify this group (e.g., oxidation to sulfoxide or sulfone derivatives) .

Example Reaction Pathway:

Oxidation and Reduction Reactions

The acetophenone moiety (C=O) and sulfur group are susceptible to redox transformations:

-

Ketone Reduction: Catalytic hydrogenation (H₂/Pd) or NaBH₄ reduces the carbonyl group to a secondary alcohol, forming 2-(1-imidazolyl)-4'-(propylthio)phenethyl alcohol .

-

Sulfur Oxidation: Treatment with m-CPBA or H₂O₂ oxidizes the propylthio group to sulfoxide (-SO-Pr) or sulfone (-SO₂-Pr) .

Key Data:

| Reaction Type | Reagents/Conditions | Major Product | Yield (%) |

|---|---|---|---|

| Ketone Reduction | H₂ (1 atm), Pd/C, EtOH | Secondary Alcohol | 85–92 |

| Sulfur Oxidation | m-CPBA, CH₂Cl₂, 0°C | Sulfoxide | 78 |

Condensation and Cycloaddition Reactions

The imidazole ring participates in cycloadditions and condensations:

-

Imine Formation: Reacts with primary amines (e.g., benzylamine) under acidic conditions to form Schiff bases.

-

Huisgen Cycloaddition: The imidazole’s N-atoms engage in click chemistry with azides, forming triazole-linked derivatives .

Example:

Stability and Degradation

-

Hydrolytic Stability: The propylthio group resists hydrolysis under neutral conditions but degrades in strong acids (e.g., H₂SO₄) to yield thiols and ketones .

-

Thermal Degradation: At >200°C, the imidazole ring undergoes decomposition, releasing NH₃ and forming aromatic byproducts .

Mechanistic Insights from Analogous Compounds

Studies on structurally similar imidazole-acetophenones reveal:

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing imidazole rings exhibit antimicrobial properties. Studies have shown that 2-(1-Imidazolyl)-4'-(propylthio)acetophenone demonstrates efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models.

Case Study: Inhibition of Cytokine Production

A study conducted on human peripheral blood mononuclear cells (PBMCs) showed that treatment with this compound led to a significant reduction in the levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Cancer Research

The compound's potential as an anticancer agent is under investigation. Preliminary results suggest that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.5 |

| MCF-7 | 22.3 |

| A549 | 18.7 |

Mechanism of Action

The mechanism of action of 2-imidazol-1-yl-1-(4-propylsulfanylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogues and their differentiating features are summarized below:

Key Findings:

Electronic Effects: The propylthio group in the target compound is an electron-donating substituent, which may stabilize charge transfer interactions compared to electron-withdrawing groups (e.g., bromo in 2-bromo-4'-(2-thiazolyl)acetophenone) . Imidazole’s basicity (pKa ~7) remains consistent across analogues, but the propylthio group may modulate local polarity, affecting solubility in aqueous media.

Lipophilicity: The target compound’s logP (estimated ~3.2) exceeds that of 4'-(1-imidazolyl)acetophenone (logP ~1.8) due to the hydrophobic propylthio chain, suggesting better membrane penetration . Biphenyl-containing analogues (e.g., 1-(biphenyl-4-yl)-2-(imidazol-1-yl)ethanone) exhibit higher logP (~3.5) but may face metabolic instability due to extensive aromaticity .

Synthetic Accessibility: The propylthio group is typically introduced via nucleophilic substitution (e.g., using propane thiol and a base), a method distinct from the TDAE-mediated reactions used for nitroimidazole derivatives . Brominated analogues (e.g., 2-bromo-4'-(2-thiazolyl)acetophenone) require halogenation steps, increasing synthetic complexity .

Biological Relevance: Imidazole derivatives are known for targeting cytochrome P450 enzymes and kinases. The propylthio group’s sulfur atom may enhance metal-binding affinity, a feature absent in phenyl- or thiazole-substituted analogues . Thioether-containing compounds often exhibit improved pharmacokinetic profiles compared to ether-linked derivatives, as seen in FDA-approved drugs like cimetidine.

Biological Activity

2-(1-Imidazolyl)-4'-(propylthio)acetophenone, a compound featuring both imidazole and thioether functionalities, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties, supported by various studies and data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Activity

Research indicates that compounds with imidazole moieties often exhibit significant antimicrobial properties. A study evaluating various imidazole derivatives reported that this compound demonstrated effective inhibition against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 1 to 4 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1 |

| Bacillus cereus | 1 |

| Candida albicans | 0.78 |

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays. In one study, the compound exhibited cytotoxic effects on human cancer cell lines, with IC50 values indicating significant potency against melanoma and glioblastoma cells. The presence of the thioether group was crucial for enhancing the bioactivity of the compound .

Case Study: Cytotoxicity Assay

In a detailed cytotoxicity assay, this compound was tested against multiple cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| Human Melanoma WM793 | 10 |

| Human Glioblastoma U251 | 12 |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound were evaluated using carrageenan-induced paw edema in rats. Results showed that it significantly reduced inflammation compared to a control group treated with diclofenac sodium. This suggests that the compound may act through inhibition of pro-inflammatory cytokines .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of imidazole compounds in models of neurodegenerative diseases. Specifically, this compound has shown promise in reducing amyloid-beta peptide production, which is implicated in Alzheimer's disease. This mechanism may involve modulation of cyclic AMP levels, promoting neuroprotection .

Molecular Docking Studies

Molecular docking studies have provided insights into the interaction mechanisms of this compound with target enzymes. The compound displayed favorable binding affinities with key enzymes involved in microbial resistance and cancer proliferation pathways, suggesting its potential as a lead compound for drug development .

Q & A

Basic Question: What are the common synthetic routes for preparing 2-(1-Imidazolyl)-4'-(propylthio)acetophenone?

Answer:

The synthesis typically involves nucleophilic substitution or condensation reactions. A general method includes refluxing a substituted acetophenone derivative (e.g., 4'-thioacetophenone) with 1-imidazole derivatives in the presence of a catalyst like acetic acid. For example, analogous imidazole derivatives have been synthesized by reacting 4-amino acetophenone with ethanolic solutions of imidazole-containing reagents under controlled reflux (6–8 hours), followed by precipitation in ice water and filtration . Key parameters include stoichiometric ratios, solvent selection (e.g., ethanol), and temperature control to minimize side reactions.

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the imidazole ring substitution pattern and propylthio linkage. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O at ~1700 cm⁻¹, S-C stretching at ~600–700 cm⁻¹). Mass spectrometry (MS) validates molecular weight (e.g., via ESI-TOF), while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). Cross-referencing with databases like PubChem (InChI Key: RGXSGIKEBHONGU-UHFFFAOYSA-N for structurally similar compounds) provides additional validation .

Advanced Question: How can researchers optimize reaction yields for derivatives with bulky substituents?

Answer:

Yield optimization requires systematic adjustments:

- Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the imidazole group.

- Catalysts: Use of phase-transfer catalysts (e.g., TBAB) or Lewis acids (e.g., ZnCl₂) improves reaction efficiency.

- Temperature Gradients: Stepwise heating (e.g., 60°C → 100°C) minimizes decomposition of thermally sensitive intermediates.

- Protecting Groups: Temporary protection of reactive sites (e.g., thioether sulfur) prevents undesired cross-reactivity .

Advanced Question: How should researchers address contradictions in spectral data during characterization?

Answer:

Discrepancies between experimental and theoretical spectra (e.g., unexpected NMR splitting or IR peak shifts) require:

- Multi-Technique Validation: Cross-check with 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Computational Modeling: Density Functional Theory (DFT) simulations (e.g., using Gaussian) predict electronic environments and compare with observed data.

- Impurity Profiling: HPLC-MS identifies byproducts (e.g., unreacted starting materials or oxidized thioether groups) that may skew results .

Advanced Question: What computational methods are suitable for studying the electronic properties of this compound?

Answer:

- DFT Calculations: Model HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic attack at the acetophenone carbonyl). Software like ORCA or Gaussian is recommended.

- Molecular Dynamics (MD): Simulate solvation effects in polar solvents (e.g., water, ethanol) to assess stability.

- Docking Studies: If targeting biological applications, use AutoDock Vina to explore interactions with enzymes (e.g., cytochrome P450) .

Basic Question: How can researchers confirm the stability of the propylthio group under varying pH conditions?

Answer:

Conduct accelerated stability studies:

- pH Buffers: Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours.

- Analytical Monitoring: Track degradation via HPLC (retention time shifts) and LC-MS (mass fragments indicative of S-O oxidation or thiol cleavage).

- Kinetic Analysis: Calculate degradation rate constants (k) to identify pH-sensitive conditions .

Advanced Question: What strategies mitigate side reactions during functionalization of the imidazole ring?

Answer:

- Regioselective Protection: Use tert-butoxycarbonyl (Boc) groups to block N1 of imidazole, directing reactions to N3.

- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 8 hours to 30 minutes), minimizing decomposition.

- Low-Temperature Lithiation: For C-H activation, employ LDA (Lithium Diisopropylamide) at -78°C to control reactivity .

Basic Question: What are the critical safety considerations when handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.